4-(3-Methyl-2-butanyl)benzoic acid
Description
4-(3-Methyl-2-butanyl)benzoic acid is a benzoic acid derivative featuring a branched aliphatic substituent, specifically a 3-methyl-2-butanyl (prenyl) group, at the para position of the aromatic ring. The IUPAC name for this compound is 4-(3-methylbut-2-en-1-yl)benzoic acid (CAS: 1138-41-6). Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(3-methylbutan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H16O2/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14/h4-9H,1-3H3,(H,13,14) |
InChI Key |
DOZKMNAYSIGVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Groups
The bioactivity and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent type. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
- Lipophilicity : The prenyl group in this compound enhances lipophilicity compared to hydroxylated (e.g., 4-hydroxy-3-prenyl variant) or glycosylated derivatives, which may improve blood-brain barrier penetration .
- Acidity : Hydroxyl groups (e.g., in 4-hydroxy-3-prenylbenzoic acid) lower the pKa of the carboxylic acid, increasing solubility in aqueous environments .
- Bioactivity: Nitrogen-containing heterocycles (e.g., thiazole, pyrazolinone) correlate with specific pharmacological effects, such as hypoglycemia for pyrazolinone derivatives .
Spectroscopic and Computational Comparisons
- UV-Vis Spectroscopy: Azetidinone- and thiazole-substituted benzoic acids exhibit distinct λmax values due to conjugated systems (e.g., 267–341 nm for azetidinone derivatives) . The prenyl group in this compound lacks conjugation, resulting in simpler UV profiles.
- Computational Studies : Density functional theory (DFT) analyses of triazolone derivatives reveal charge distribution patterns influenced by substituents. For this compound, the electron-donating prenyl group may stabilize the aromatic ring’s electron density, affecting reactivity .
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